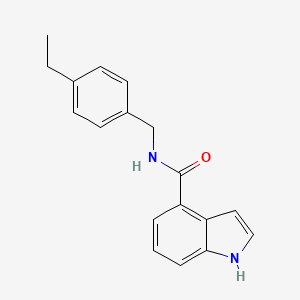

![molecular formula C14H16N4O3S B2821561 5-(3-Phenyl-ureido)-[1,2,3]thiadiazole-4-carboxylic acid isobutyl ester CAS No. 332884-02-3](/img/structure/B2821561.png)

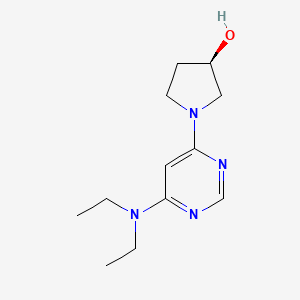

5-(3-Phenyl-ureido)-[1,2,3]thiadiazole-4-carboxylic acid isobutyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

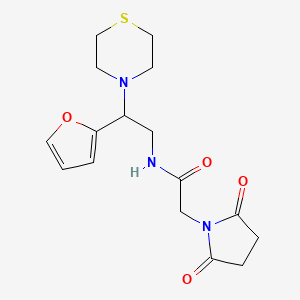

“5-(3-Phenyl-ureido)-[1,2,3]thiadiazole-4-carboxylic acid isobutyl ester” is a chemical compound. It is a derivative of 1,2,3-thiadiazole , a heterocyclic compound that is known to have various biological activities .

Synthesis Analysis

The synthesis of 1,2,3-thiadiazole derivatives, which “5-(3-Phenyl-ureido)-[1,2,3]thiadiazole-4-carboxylic acid isobutyl ester” is a part of, can be achieved through several methods. One common method involves the cyclization of hydrazones with thionyl chloride . Another method involves the reaction of hydrazonoyl halides with alkyl carbothioates .

Aplicaciones Científicas De Investigación

Synthesis and Structural Elucidation

- The synthesis and structural confirmation of thiadiazole derivatives, including those similar to "5-(3-Phenyl-ureido)-[1,2,3]thiadiazole-4-carboxylic acid isobutyl ester," have been thoroughly investigated. For instance, Kurzer (1985) detailed the synthesis routes and confirmed the structure of 5-substituted-3-ureido-1,2,4-thiadiazoles through oxidative cyclisation methods (Kurzer, 1985).

Potential Antineoplastic and Enzyme Inhibitory Activities

- Research into 1,2,3-thiadiazole derivatives has shown that these compounds hold promise as antineoplastic agents. Looker and Wilson (1965) synthesized novel 4-monosubstituted and 4,5-disubstituted derivatives, highlighting the versatility of thiadiazole chemistry in drug development (Looker & Wilson, 1965).

Exploration as Carbonic Anhydrase Inhibitors

- Bülbül et al. (2008) explored amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors. Their findings demonstrate the inhibitory effects of these compounds on carbonic anhydrase isoenzymes, offering insights into their potential therapeutic applications (Bülbül, Kasımoğulları, & Küfreviˇoğlu, 2008).

Development of Self-Organizing Materials

- The creation of 1,3,4-thiadiazole-2-carboxylate esters for the preparation of self-organizing materials was explored by Sybo et al. (2007). Their research provides a foundation for using thiadiazole derivatives in the development of materials with potential ferroelectric applications (Sybo et al., 2007).

Propiedades

IUPAC Name |

2-methylpropyl 5-(phenylcarbamoylamino)thiadiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-9(2)8-21-13(19)11-12(22-18-17-11)16-14(20)15-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,15,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXQCFYAKGRJOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=C(SN=N1)NC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Phenyl-ureido)-[1,2,3]thiadiazole-4-carboxylic acid isobutyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiophene-2-carboxamide](/img/structure/B2821478.png)

![1-(3,5-Dimethylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone](/img/structure/B2821479.png)

![2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2821486.png)

![(E)-2-amino-1-((thiophen-2-ylmethylene)amino)-N-(p-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2821490.png)

![(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-3-yl)boronic acid](/img/structure/B2821494.png)